1-(Chloromethyl)-4-(dichloromethyl)benzene

Descripción general

Descripción

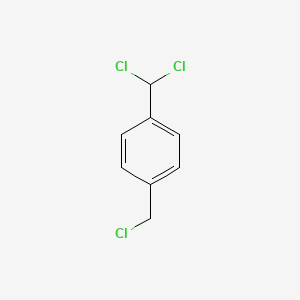

1-(Chloromethyl)-4-(dichloromethyl)benzene is an organic compound with the molecular formula C8H7Cl3 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a dichloromethyl group at the 1 and 4 positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-(dichloromethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of toluene derivatives. For instance, the reaction of 4-methylbenzyl chloride with chlorine gas under controlled conditions can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure the selective chlorination of the methyl groups without affecting the benzene ring. Catalysts and specific reaction temperatures are employed to optimize yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various reagents due to the good leaving-group capability of chloride.

Key Reactions:

Example:

In a synthesis protocol, 1-(chloromethyl)-4-(dichloromethyl)benzene reacted with potassium tert-butoxide in tetrahydrofuran (THF) at 25°C for 12–15 hours, yielding a substituted benzyl alcohol intermediate. Subsequent treatment with HBr produced a bromide precipitate .

Elimination Reactions

The dichloromethyl group can participate in elimination under basic or high-temperature conditions, forming dichlorovinyl or alkene derivatives.

Key Observations:

-

Heating the compound with strong bases (e.g., NaOH) in ethanol induces dehydrohalogenation, producing 4-(dichlorovinyl)benzyl chloride.

-

Elimination is favored in polar aprotic solvents with temperatures exceeding 80°C .

Reaction Pathway:

Coupling Reactions

The compound acts as an electrophilic partner in cross-coupling reactions, particularly with aromatic acetylenes.

Case Study:

A mixture of this compound (21.17 g, 0.11 mol) and 4,4’-dichlorodiphenyl acetylene (17.69 g, 0.072 mol) in toluene, catalyzed by potassium tert-butoxide (20.61 g, 0.21 mol), reacted at 100–110°C under nitrogen. This yielded a hypercrosslinked polymer precursor, which precipitated upon HBr addition .

Conditions:

-

Temperature: 100–110°C

-

Catalyst: Potassium tert-butoxide

-

Atmosphere: Nitrogen

Acid-Catalyzed Transformations

In acidic environments, the dichloromethyl group undergoes hydrolysis or further chlorination.

Reactions:

| Conditions | Product | Notes |

|---|---|---|

| SOCl₂/DMF, 0°C → 25°C | Enhanced chlorination at CHCl₂ site | Forms trichloromethyl derivatives |

| H₂O/Et₂O extraction | Partial hydrolysis to aldehyde | Limited by steric hindrance |

Oxidation and Reduction

-

Oxidation: Using KMnO₄ in acidic medium converts the chloromethyl group to a carboxylic acid (-COOH).

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) removes chlorine atoms, yielding toluene derivatives.

Comparative Reactivity Table

| Reactive Site | Reaction Type | Reactivity | Dominant Pathway |

|---|---|---|---|

| Chloromethyl (-CH₂Cl) | Nucleophilic substitution | High | SN2 with polar aprotic solvents |

| Dichloromethyl (-CHCl₂) | Elimination | Moderate | Base-induced dehydrohalogenation |

Aplicaciones Científicas De Investigación

Organic Chemistry

Synthesis of Silatranes:

This compound is utilized in the synthesis of silatranes, specifically 1-(chloromethyl)- and 1-(dichloromethyl)silatranes. A preparative method involves the reaction of 1-chlorosilatrane with a binary system of P(NMe2)3 and CHX3 (where X3 = HBrCl, Cl3) to yield these silatranes. This reaction showcases the compound's utility in creating silicon-containing compounds that have potential applications in various chemical processes.

Materials Science

Fluorescence-Based Materials:

The compound is also explored for its potential in developing single-benzene-based fluorophores (SBBFs). These materials exhibit an electron-donor (D)–acceptor (A) structure within a compact benzene framework, making them suitable for applications in biological imaging and materials science. The development of SBBFs has led to the creation of numerous organic fluorophores that are essential for fluorescence microscopy and other imaging techniques.

Environmental Health

Antibiotic Resistance Control:

In the realm of environmental health, 1-(Chloromethyl)-4-(dichloromethyl)benzene is investigated for its role in combined UV and chlorine processes aimed at controlling antibiotic resistance. This method includes various configurations such as UV/Cl2 and Cl2-UV processes, which have shown efficacy in disinfecting water and reducing the prevalence of antibiotic-resistant bacteria. The effectiveness of these processes is influenced by factors such as chlorine dosage, solution pH, and UV wavelength.

Polymer Chemistry

Atom Transfer Radical Polymerization (ATRP):

In polymer chemistry, this compound serves as an initiator for atom transfer radical polymerization (ATRP). It has been successfully employed to grow polyacrylamide (PAAm) brushes from silicon wafers. This application highlights its significance in developing advanced materials with tailored properties for various industrial applications.

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC):

The compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, with adaptations for mass-spectrometry compatibility by substituting phosphoric acid with formic acid. This analytical technique is crucial for isolating impurities during preparative separations and is applicable in pharmacokinetics studies .

Mecanismo De Acción

The mechanism of action of 1-(Chloromethyl)-4-(dichloromethyl)benzene involves its interaction with nucleophiles and electrophiles. The chloromethyl and dichloromethyl groups are reactive sites that can undergo substitution and addition reactions. The benzene ring provides stability and resonance, which influences the reactivity of the substituents. Molecular targets and pathways include nucleophilic attack on the chloromethyl groups and electrophilic aromatic substitution on the benzene ring .

Comparación Con Compuestos Similares

- 1-(Chloromethyl)-2-(dichloromethyl)benzene

- 1-(Chloromethyl)-3-(dichloromethyl)benzene

- 1-(Chloromethyl)-4-(chloromethyl)benzene

Comparison: 1-(Chloromethyl)-4-(dichloromethyl)benzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and oxidation reactions. The presence of both chloromethyl and dichloromethyl groups provides a versatile platform for various chemical transformations .

Actividad Biológica

1-(Chloromethyl)-4-(dichloromethyl)benzene, also known as 4-(dichloromethyl)benzyl chloride, is an organochlorine compound with a unique structure that has garnered attention for its potential biological activities. This article delves into its biological properties, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring with a chloromethyl group (-CH2Cl) at the 1-position and a dichloromethyl group (-CHCl2) at the 4-position. It appears as a colorless to pale yellow liquid or crystalline solid at room temperature. Its molecular formula is C8H7Cl3, and it has been noted for its reactivity due to the presence of multiple chlorine atoms, which can influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity. It has been studied in the context of controlling antibiotic resistance through combined UV and chlorine processes. These methods have shown efficacy in disinfection, targeting resistant bacterial strains while minimizing the formation of harmful by-products .

Cytotoxicity and Hemocompatibility

In studies evaluating various chlorinated compounds, this compound was assessed for cytotoxic effects on different cell lines. The compound exhibited varying degrees of cytotoxicity depending on the concentration and cell type. For instance, compounds structurally related to it showed selective toxicity against cancer cell lines, indicating that similar derivatives might possess significant antitumor properties .

The hemolytic activity was also evaluated, revealing that at certain concentrations, the compound did not induce significant hemolysis, suggesting a relatively safe profile concerning blood cell integrity .

Case Study 1: Antimicrobial Efficacy

A study investigated the effectiveness of this compound in controlling microbial populations in water treatment processes. The results indicated that this compound could enhance the efficacy of UV disinfection methods when used in conjunction with chlorine, significantly reducing bacterial counts in treated water samples.

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on various chlorinated compounds, researchers tested the cytotoxic effects of derivatives similar to this compound on human cancer cell lines (A431 and HeLa). The findings demonstrated that certain derivatives exhibited IC50 values indicating effective cytotoxicity against these cancer cells, suggesting potential therapeutic applications .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(chloromethyl)-4-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJFMEVGEQWOFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224741 | |

| Record name | 1-(Chloromethyl)-4-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7398-44-9 | |

| Record name | 1-(Chloromethyl)-4-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7398-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-(dichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007398449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-4-(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.